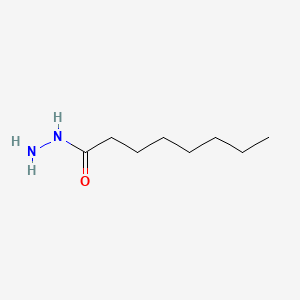

Octanoic hydrazide

Description

The exact mass of the compound Octanohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227236. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

octanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUZVGRNTPFTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064218 | |

| Record name | Octanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-39-8 | |

| Record name | Octanoic hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octanoic acid hydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ7QGY5XUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Octanoic Hydrazide from Octanoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing octanoic hydrazide from octanoic acid. It includes detailed experimental protocols, comparative data analysis, and workflow diagrams to assist researchers in selecting and implementing the most suitable method for their specific applications. Hydrazides are a crucial class of organic compounds, serving as versatile intermediates in the synthesis of various pharmaceuticals, agrochemicals, and heterocyclic systems.[1][2][3]

Overview of Synthetic Pathways

There are three principal pathways for synthesizing this compound from octanoic acid. These routes vary in the number of steps, reaction conditions, and overall efficiency. The choice of method often depends on available equipment, desired yield and purity, and considerations for green chemistry.

-

Two-Step Synthesis via Acyl Chloride: A conventional and reliable method involving the conversion of octanoic acid to the highly reactive octanoyl chloride, which is then reacted with hydrazine (B178648).[2][3]

-

Two-Step Synthesis via Ester Intermediate: The most widely used method, where octanoic acid is first esterified (e.g., to methyl or ethyl octanoate), followed by hydrazinolysis. This route effectively prevents the formation of diacyl byproducts.[3][4]

-

One-Pot Direct Synthesis: A modern, efficient approach that directly condenses octanoic acid with hydrazine, often facilitated by microwave irradiation, eliminating the need for intermediate isolation and reducing solvent usage.[3][4]

Experimental Protocols

This section provides detailed methodologies for the primary synthetic routes. Safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are critical for all procedures, especially when handling corrosive reagents like thionyl chloride and toxic substances like hydrazine hydrate.

Method 1: Two-Step Synthesis via Octanoyl Chloride

This method is effective but requires careful temperature control to minimize the formation of the 1,2-dioctanoylhydrazine byproduct.[2]

Step 1a: Synthesis of Octanoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add octanoic acid (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

-

The excess thionyl chloride is removed by distillation under reduced pressure to yield crude octanoyl chloride, which can be used in the next step without further purification.

Step 1b: Synthesis of this compound from Octanoyl Chloride

-

Prepare a solution of hydrazine hydrate (2.0 eq) in a suitable solvent (e.g., water or THF) in a flask cooled in an ice-water/acetone bath to -5 to 0 °C.[2]

-

Add the octanoyl chloride (1.0 eq) dropwise to the cooled hydrazine solution while maintaining the internal temperature between -5 and 0 °C.[2]

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours while warming to room temperature.

-

The product, this compound, often precipitates from the solution. The solid is collected by filtration, washed with cold water to remove hydrazine salts, and dried. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for further purification.

Method 2: Two-Step Synthesis via Ester Intermediate (Hydrazinolysis)

This is the most common and often preferred method as it cleanly produces the mono-acyl hydrazide with minimal byproducts.[4]

Step 2a: Esterification of Octanoic Acid

-

In a round-bottom flask, combine octanoic acid (1.0 eq), absolute ethanol (excess, e.g., 5-10 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for 4-6 hours using a reflux condenser. The reaction progress can be monitored by TLC.

-

After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the ethyl octanoate (B1194180) with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ester.

Step 2b: Hydrazinolysis of Ethyl Octanoate

-

In a round-bottom flask, dissolve ethyl octanoate (1.0 eq) in a minimal amount of ethanol.[4]

-

Add hydrazine hydrate (1.1-1.2 eq) to the solution.[4]

-

Reflux the mixture for 3-5 hours. Monitor the reaction's completion using thin-layer chromatography.[4]

-

After the reaction is complete, distill the ethanol off under reduced pressure.[3]

-

Cool the residue, which will cause the this compound to crystallize. The solid product is then collected by filtration, washed with a small amount of cold water or ethanol, and dried.

Method 3: One-Pot Direct Synthesis (Microwave-Assisted)

This green chemistry approach is rapid, solvent-free, and high-yielding.[3][4]

-

In a 150 mL conical flask suitable for microwave synthesis, add octanoic acid (0.01 mole) and hydrazine hydrate (0.012 mole).[3]

-

Mix the reagents thoroughly.

-

Irradiate the reaction mixture in a microwave reactor for 100-200 seconds at 900 Watts.[4]

-

After irradiation, cool the reaction mixture to room temperature.

-

Recrystallize the resulting solid product from methyl alcohol to obtain pure this compound.[3]

Method 4: Continuous Flow Synthesis

This method enables scalable and controlled production of hydrazides directly from carboxylic acids via an in situ esterification followed by hydrazinolysis.[1]

Protocol:

-

Stream 1: Prepare a solution of octanoic acid (e.g., 1.5 M) and sulfuric acid (0.2 eq) in methanol.

-

Stream 2: Prepare a solution of hydrazine hydrate (3.2 eq) in methanol.

-

Pump both streams at defined flow rates into a T-mixer.

-

Pass the combined stream through a series of heated reactor coils (e.g., 100-140 °C) with a specific residence time (e.g., 13-25 minutes) to facilitate esterification and subsequent hydrazinolysis.[1]

-

The stream then passes through a backpressure regulator (e.g., 250 psi) to maintain a single phase.[1]

-

The exiting solution is collected, and upon cooling, the product precipitates. The solid is isolated by filtration and washed with cold methanol.

Data Summary and Comparison

The following tables summarize quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Methods

| Parameter | Via Acyl Chloride | Via Ester (Conventional) | Direct (Microwave) |

| Number of Steps | 2 | 2 | 1 |

| Typical Yield | Variable, ~60-75%[2] | 59-77%[4] | 79-90%[4] |

| Reaction Time | 2-4 hours | 6-9 hours[4] | 60-200 seconds[4] |

| Typical Temperature | -5 °C to Reflux | Reflux | Microwave Irradiation |

| Key Advantage | Uses common reagents | High purity, avoids diacylation | Extremely fast, high yield, solvent-free[4] |

| Key Disadvantage | Risk of diacyl byproduct[2] | Long reaction times | Requires microwave reactor |

| Atom Economy (%) | ~62.3% (for benzoic)[4] | ~79.1% (for benzoic)[4] | |

| E-Factor | ~4.5 (for benzoic)[4] | ~0.3 (for benzoic)[4] |

Note: Atom Economy and E-Factor data are based on a representative synthesis of benzoic hydrazide from the literature and are included for comparative purposes.[4]

Table 2: Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂O | - |

| Molecular Weight | 158.24 g/mol | - |

| Melting Point | 85-87 °C | [4] |

| Appearance | White Solid | [1] |

| IR (KBr, cm⁻¹) | 3225 (N-H), 1655 (C=O, Amide I) | [4] |

| ¹H NMR (DMSO-d₆ + CDCl₃) | δ 0.96 (t, 3H, CH₃) | [4] |

Conclusion

The synthesis of this compound from octanoic acid can be successfully achieved through several distinct pathways.

-

The two-step method via an ester intermediate remains a robust and reliable choice for laboratory-scale synthesis, ensuring high purity by avoiding diacylation.[4]

-

The two-step method via an acyl chloride is also effective but requires more stringent control of reaction conditions to achieve good selectivity.[2]

-

For rapid, high-yield, and environmentally friendly synthesis, the one-pot microwave-assisted direct condensation is superior, showcasing significant improvements in reaction time, energy consumption, and waste reduction.[4]

-

For large-scale industrial production, the continuous flow methodology offers excellent control, scalability, and efficiency, delivering high throughput of the final product.[1]

The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project, balancing factors such as scale, available instrumentation, cost, and green chemistry principles.

References

Synthesis of Octanoic Hydrazide from Methyl Octanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of octanoic hydrazide from methyl octanoate (B1194180). The document details the chemical process, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis from methyl octanoate via hydrazinolysis is a common and effective method. This guide outlines the fundamental principles of this reaction, providing detailed procedural information and expected outcomes.

Reaction Scheme and Mechanism

The synthesis of this compound from methyl octanoate involves the nucleophilic acyl substitution of the methoxy (B1213986) group (-OCH₃) of the ester with a hydrazine (B178648) molecule (NH₂NH₂). The reaction is typically carried out using hydrazine hydrate (B1144303) (N₂H₄·H₂O) in an alcohol solvent, such as methanol (B129727) or ethanol.

The reaction mechanism is analogous to ester hydrolysis and proceeds via a nucleophilic addition-elimination pathway. The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a molecule of methanol, yielding the this compound product.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from methyl octanoate.

| Parameter | Value | Reference |

| Molecular Formula of Methyl Octanoate | C₉H₁₈O₂ | [1] |

| Molecular Weight of Methyl Octanoate | 158.24 g/mol | [1] |

| Molecular Formula of this compound | C₈H₁₈N₂O | [2][3] |

| Molecular Weight of this compound | 158.24 g/mol | [2][3] |

| Typical Reaction Yield | > 90% | [4] |

| Melting Point of this compound | 87-89 °C | [2] |

| Appearance of this compound | White crystalline solid | [2] |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound from methyl octanoate. This procedure is based on a high-yield method that incorporates reactive distillation to drive the reaction to completion.[4]

Materials:

-

Methyl octanoate (1.0 mol, 158.24 g)

-

Hydrazine hydrate (80% solution, 1.2 mol, 75 g)

-

Methanol (as solvent and for washing)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head

-

Heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask, combine methyl octanoate (1.0 mol) and an 80% solution of hydrazine hydrate (1.2 mol).

-

Reaction: Heat the mixture to reflux with stirring. The methanol produced as a byproduct will begin to distill off.

-

Reactive Distillation: Continue the reaction under reflux while continuously removing the methanol byproduct through distillation. This shifts the equilibrium towards the product, ensuring a high conversion rate. The reaction is typically complete within 2-4 hours.

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The this compound will precipitate out of the solution as a white solid.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a vacuum oven to obtain the final product.

Visualizations

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound from methyl octanoate.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Pathway

The diagram below outlines the nucleophilic acyl substitution mechanism for the formation of this compound.

Caption: Mechanism of this compound formation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Octanoic Hydrazide (CAS: 6304-39-8)

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for this compound. The information is compiled and structured to be a practical resource for laboratory and development applications.

Physicochemical and Computed Properties

This compound, also known as caprylic hydrazide, is a white crystalline powder.[1][2] It is soluble in methanol.[1][2] The following tables summarize its key physical, chemical, and computed properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6304-39-8 | [1][3][4] |

| Molecular Formula | C₈H₁₈N₂O | [1][3][5] |

| Molecular Weight | 158.24 g/mol | [2][3][5] |

| Appearance | White to Almost White Powder/Crystal | [1][2] |

| Melting Point | 87-89 °C | [1][2][3] |

| Boiling Point | 301.8 ± 11.0 °C (Predicted) | [2][4] |

| Density | 0.929 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 136.3 °C | [1] |

| pKa | 13.62 ± 0.18 (Predicted) | [1][2] |

| Solubility | Soluble in Methanol | [1][2] |

Table 2: Computed Molecular Identifiers and Properties

| Property | Value | Source(s) |

| InChI | InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11) | [6][7] |

| InChIKey | VMUZVGRNTPFTKE-UHFFFAOYSA-N | [6][7] |

| Canonical SMILES | CCCCCCCC(=O)NN | [1][7] |

| XLogP3 | 1 | [3] |

| Hydrogen Bond Donor Count | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 2 | [1][3] |

| Rotatable Bond Count | 6 | [1][3] |

| Exact Mass | 158.141913202 | [1][3] |

| Topological Polar Surface Area | 55.1 Ų | [3] |

| Heavy Atom Count | 11 | [1][3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible literature. However, mass spectrometry data is available, and the existence of NMR and IR spectra is confirmed in spectral databases.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) |

| 32.0 | 73.9 |

| 41.0 | 45.3 |

| 57.0 | 100.0 |

| 127.0 | 51.8 |

| 158.0 (M⁺) | 7.1 |

| Source: ChemicalBook[5] |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:

-

¹³C NMR, ATR-IR, and Transmission IR spectra are noted to be available in the SpectraBase database.[6][7] Access to the full datasets may require a subscription. The ¹³C NMR data is reported as being "Computed using HOSE algorithm".[7]

-

Detailed, experimentally verified ¹H NMR and ¹³C NMR spectra with peak assignments and coupling constants were not found in the surveyed literature.

Synthesis of this compound

Several methods for the synthesis of hydrazides have been reported. The following protocols are adapted from literature procedures for the preparation of this compound or structurally similar compounds.

Experimental Protocol 1: Solvent-Free Synthesis via Grinding

This eco-friendly method provides high efficiency by directly reacting the carboxylic acid with hydrazine (B178648) hydrate (B1144303) without a solvent.[8]

-

Reagents:

-

Octanoic Acid (3.0 mmol)

-

Hydrazine Hydrate (80% solution, 3.75 mmol)

-

-

Equipment:

-

Mortar and Pestle

-

Thin Layer Chromatography (TLC) apparatus

-

-

Procedure:

-

Place octanoic acid (3.0 mmol) into a mortar.

-

Add 80% hydrazine hydrate (3.75 mmol).

-

Grind the mixture with a pestle for 3-5 minutes. The reaction is typically exothermic and will proceed at room temperature.

-

Allow the reaction mixture to stand for approximately 10 minutes for digestion, during which it is expected to set into a solid mass.

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

-

Once complete, collect the solid mass and recrystallize it from ethanol (B145695) to yield pure this compound.[8]

-

Experimental Protocol 2: Conventional Synthesis from Ethyl Octanoate (B1194180)

This is a standard and widely used method for preparing hydrazides from their corresponding esters.[9]

-

Reagents:

-

Ethyl Octanoate (0.01 mol)

-

Hydrazine Hydrate (0.011 mol)

-

Ethanol

-

-

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Rotary evaporator

-

-

Procedure:

-

Combine ethyl octanoate (0.01 mol) and hydrazine hydrate (0.011 mol) in a round-bottomed flask.

-

Add a minimum amount of ethanol to create a clear, homogeneous solution.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 3-5 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting solid is the desired hydrazide, which can be further purified by recrystallization from alcohol.[9]

-

Experimental Workflow Visualization

The following diagram illustrates the straightforward workflow for the solvent-free synthesis of this compound.

Applications and Biological Activity

Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. It is specifically noted for its use in the preparation of nitroamino-containing triazoles.[7] More broadly, the hydrazide functional group is a key building block for a variety of heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, many of which are investigated for their pharmacological properties.[8]

Biological Activity

While specific studies on the biological activity of this compound (CAS 6304-39-8) are not prevalent in the surveyed literature, the hydrazide and hydrazone classes of compounds are widely recognized for their diverse pharmacological potential. Derivatives have been reported to exhibit a range of activities, including:

-

Antimicrobial

-

Anticonvulsant

-

Anti-inflammatory

-

Antiviral

-

Antitumoral

It is important to note that these activities are characteristic of the broader chemical class, and specific activity for this compound would require dedicated biological screening. No direct interactions with specific signaling pathways have been documented for this compound.

Safety Information

This compound is classified as an irritant and is harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound.

Table 4: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazard Statement | H302: Harmful if swallowed | [3] |

| Hazard Codes | Xn, Xi (Harmful, Irritant) | [1][2] |

| Hazard Class | IRRITANT | [2] |

| Risk Statement | R22: Harmful if swallowed | [2] |

| Storage | Keep in a dark place, under an inert atmosphere. Store in a freezer under -20°C. | [1][2] |

References

- 1. Octanoic acid hydrazide|lookchem [lookchem.com]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 6304-39-8 [chemicalbook.com]

- 5. This compound(6304-39-8) MS spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of octanoylhydrazine

An In-depth Technical Guide to Octanoylhydrazine

Audience: Researchers, scientists, and drug development professionals.

Abstract: Octanoylhydrazine, a member of the acylhydrazone class of compounds, serves as a valuable chemical intermediate and a potential candidate for biological investigation. This document provides a comprehensive overview of its known physical and chemical properties, plausible experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance based on its structural class. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Physical Properties

Octanoylhydrazine is a solid, crystalline compound at room temperature. Its primary physical characteristics are summarized below.

Table 1: Physical Properties of Octanoylhydrazine

| Property | Value | Source |

| CAS Number | 6304-39-8 | [1] |

| Molecular Formula | C₈H₁₈N₂O | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | White to Almost White Powder/Crystal | [1] |

| Melting Point | 87-89 °C | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |

Chemical & Spectral Properties

Table 2: Predicted & General Spectral Characteristics

| Property | Predicted/General Value | Notes |

| Boiling Point (Predicted) | 301.8 ± 11.0 °C | [1] |

| Density (Predicted) | 0.929 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.62 ± 0.18 | [1] |

| ¹H NMR Spectroscopy | Expected signals for the aliphatic chain (CH₃, -(CH₂)₅-), the α-methylene group (-CH₂-CO), and N-H protons. The amidic proton (-CONH-) typically appears as a downfield singlet. | General principle for acylhydrazones. |

| ¹³C NMR Spectroscopy | Expected signals for the aliphatic carbons and a characteristic downfield signal for the carbonyl carbon (C=O) around 150-170 ppm.[2] | General principle for acylhydrazones.[2] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3000-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and a strong C=O (amide) stretch (around 1650-1700 cm⁻¹).[2][3] | General principle for amides and hydrazines.[2][3] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 158.24. Fragmentation patterns would likely involve cleavage of the acyl group and the aliphatic chain. | General principle of mass spectrometry. |

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for octanoylhydrazine are not widely published. However, standard organic chemistry procedures for the synthesis and analysis of acylhydrazides are well-established.

Synthesis Protocol: Acylation of Hydrazine (B178648)

Octanoylhydrazine can be synthesized via the nucleophilic acyl substitution reaction between an activated octanoic acid derivative (like octanoyl chloride) and hydrazine hydrate (B1144303).

Materials:

-

Octanoyl chloride

-

Hydrazine hydrate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Base (e.g., Triethylamine or Pyridine) to neutralize the HCl byproduct

-

Stirring apparatus, ice bath, and standard laboratory glassware

Methodology:

-

Preparation: Dissolve hydrazine hydrate (typically 2 equivalents) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5 °C.

-

Reaction: Add the base (1.1 equivalents) to the hydrazine solution. Slowly, add a solution of octanoyl chloride (1 equivalent) dissolved in the same anhydrous solvent dropwise to the cooled, stirring hydrazine solution. Maintain the temperature below 10 °C during the addition.

-

Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Workup: Upon completion, the reaction mixture is typically filtered to remove the hydrochloride salt byproduct. The filtrate is then concentrated under reduced pressure. The crude product can be purified by washing with a non-polar solvent (like hexane) to remove unreacted starting material or by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).

-

Characterization: The final product's identity and purity should be confirmed using techniques such as NMR, IR spectroscopy, and melting point analysis.

Analytical Protocols

Standard analytical methods can be employed to quantify and assess the purity of octanoylhydrazine.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detector, typically monitoring in the range of 200-250 nm where the amide chromophore absorbs.

-

Purpose: To determine the purity of the compound and quantify its concentration in solution.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: A derivatization step may be necessary to improve thermal stability and volatility.

-

Detection: Mass spectrometer to confirm the molecular weight and fragmentation pattern.

-

Purpose: To confirm the identity and assess the purity of more volatile samples or derivatives.[4]

Biological Activity & Drug Development Potential

While no specific signaling pathways have been elucidated for octanoylhydrazine itself, its chemical class, acylhydrazones , is widely recognized for a diverse range of biological activities.[5] This structural motif is considered a "privileged structure" in medicinal chemistry.

Acylhydrazones are known to exert their effects through various mechanisms, including enzyme inhibition and metal chelation. The pharmacophore group, –CO–NH–N=, is key to these interactions.[5] The biological activities reported for various acylhydrazone derivatives include:

-

Antimicrobial (antibacterial and antifungal)[6]

-

Anti-inflammatory [6]

-

Anticonvulsant [6]

-

Antiparasitic [5]

The presence of the octanoyl (C8) aliphatic chain imparts significant lipophilicity to the molecule, which may facilitate its passage across biological membranes, a crucial factor in drug design. The potential for octanoylhydrazine to be a precursor for more complex hydrazone derivatives makes it a compound of interest for screening and lead optimization in drug discovery programs.

Conclusion

Octanoylhydrazine is a well-defined chemical entity with established physical properties. While specific experimental and biological data are sparse, its synthesis and analysis can be reliably achieved through standard laboratory protocols. As a member of the biologically active acylhydrazone class, it represents a foundational structure for further chemical modification and exploration in the field of drug discovery. Researchers are encouraged to use the general protocols outlined herein as a starting point for their investigations, with the understanding that optimization and validation will be required.

References

- 1. Octanoic hydrazide | 6304-39-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octanoic Hydrazide: Synthesis, Properties, and Applications in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoic hydrazide, a derivative of the medium-chain fatty acid octanoic acid, serves as a crucial building block in synthetic organic and medicinal chemistry. While not extensively studied for its intrinsic biological activity, its true value lies in its role as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, particularly those containing the 1,2,4-triazole (B32235) scaffold. Derivatives of 1,2,4-triazoles are well-established as potent pharmacological agents, exhibiting a broad spectrum of activities including antimicrobial, antifungal, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis methodologies, and its application in the synthesis of bioactive heterocyclic systems. Detailed experimental protocols and workflow diagrams are provided to facilitate its practical application in a research and development setting.

Core Properties of this compound

This compound, also known as caprylic hydrazide or n-octanohydrazide, is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈N₂O | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| CAS Number | 6304-39-8 | [1] |

| Appearance | White crystalline solid/flakes | [2] |

| Melting Point | 87-89 °C | [3][4] |

| Boiling Point | 301.8 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in Methanol | [2] |

| Topological Polar Surface Area | 55.1 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the hydrazinolysis of an octanoic acid ester, typically ethyl octanoate (B1194180). This reaction involves the nucleophilic attack of hydrazine (B178648) on the ester's carbonyl carbon. Below are two detailed protocols for its synthesis.

Experimental Protocol: Conventional Synthesis via Hydrazinolysis

This method involves the direct reaction of ethyl octanoate with hydrazine hydrate (B1144303) under reflux conditions.

Objective: To synthesize this compound from ethyl octanoate.

Materials:

-

Ethyl octanoate

-

Hydrazine hydrate (80-85% solution in water)

-

Absolute ethanol (B145695)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Set up a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating mantle.

-

In the round-bottom flask, combine ethyl octanoate (1.0 mole equivalent) and hydrazine hydrate (1.2 to 1.5 mole equivalents).

-

Add a minimal amount of absolute ethanol to ensure the reaction mixture is a clear, homogeneous solution.

-

Heat the mixture to reflux and maintain the reflux for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting ester on TLC), allow the mixture to cool to room temperature.

-

Distill off the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

The resulting crude product is then cooled in an ice bath to induce crystallization.

-

The solid this compound is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification if necessary.

Workflow for the Synthesis of this compound

The general workflow for the preparation of this compound from octanoic acid is a two-step process: esterification of the carboxylic acid followed by hydrazinolysis.

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of 1,2,4-Triazole Derivatives

This compound is an excellent starting material for synthesizing 3,4,5-substituted-1,2,4-triazoles. A common route involves converting the hydrazide into a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate to form a 3-heptyl-4-amino-5-mercapto-1,2,4-triazole. This derivative is a valuable intermediate for further functionalization and the development of novel bioactive compounds.

Experimental Protocol: Synthesis of 3-Heptyl-4-amino-5-mercapto-1,2,4-triazole

Objective: To synthesize a 1,2,4-triazole derivative from this compound.

Materials:

-

This compound

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (B78521) (KOH)

-

Absolute ethanol

-

Hydrazine hydrate (80-85% solution)

-

Dilute hydrochloric acid (HCl)

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of Potassium 3-octanoyldithiocarbazinate

-

Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL) in a flask placed in an ice bath.

-

To this cold solution, add this compound (0.1 mol).

-

Slowly add carbon disulfide (0.1 mol) dropwise to the mixture with constant stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture for 10-12 hours at room temperature.

-

The precipitated potassium salt is collected by filtration, washed with cold diethyl ether, and dried.

Step 2: Cyclization to 3-Heptyl-4-amino-5-mercapto-1,2,4-triazole

-

Suspend the potassium salt from Step 1 (0.05 mol) in water.

-

Add hydrazine hydrate (0.1 mol, 2 mole equivalents) to the suspension.

-

Heat the mixture to reflux for 4-5 hours, during which the evolution of hydrogen sulfide (B99878) (H₂S) gas will be observed (perform in a well-ventilated fume hood). The color of the reaction mixture typically changes.

-

After reflux, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with dilute hydrochloric acid to precipitate the product.

-

The solid 3-heptyl-4-amino-5-mercapto-1,2,4-triazole is collected by filtration, washed thoroughly with water, and recrystallized from ethanol.

Logical Pathway for Triazole Synthesis

The conversion of this compound to the target triazole follows a clear, logical sequence of chemical transformations.

Caption: Pathway for synthesizing a 1,2,4-triazole from this compound.

Biological Significance of Triazole Derivatives

While this compound itself is not known for significant biological activity, the 1,2,4-triazole derivatives synthesized from it are of high interest in drug development. The 1,2,4-triazole nucleus is a key pharmacophore in many approved drugs. Derivatives often exhibit a wide range of biological activities, as summarized in Table 2.

Table 2: Reported Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Description | Reference(s) |

| Antifungal | Many 1,2,4-triazole derivatives are potent antifungal agents, often targeting the lanosterol (B1674476) 14α-demethylase enzyme involved in ergosterol (B1671047) biosynthesis. | |

| Antibacterial | Various substituted triazoles have shown significant activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) can be in the low µg/mL range. | [3] |

| Anti-inflammatory | Certain triazole derivatives have demonstrated anti-inflammatory and analgesic properties. | |

| Anticancer | The triazole scaffold has been incorporated into compounds designed as anticancer agents. | [1] |

| Anticonvulsant | Some 1,2,4-triazole-containing compounds have been investigated for their potential as anticonvulsant drugs. |

Note: The specific biological activity is highly dependent on the nature and position of the substituents on the triazole ring.

Conclusion

This compound is a readily accessible and highly valuable intermediate in organic synthesis. Its primary utility is in the construction of heterocyclic systems, most notably 1,2,4-triazoles, which are scaffolds of significant medicinal importance. The straightforward synthesis of this compound, coupled with established protocols for its conversion into complex heterocyclic structures, makes it an indispensable tool for researchers and professionals in the field of drug discovery and development. The methodologies and data presented in this guide provide a solid foundation for the practical application of this compound in the laboratory.

References

The Solubility Profile of Octanoic Hydrazide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of octanoic hydrazide, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering critical data on solvent compatibility and detailed experimental protocols.

Executive Summary

This compound, also known as caprylic hydrazide, is a valuable building block in the synthesis of various heterocyclic compounds. Understanding its solubility in different solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide summarizes the available solubility data, presents detailed experimental methodologies for its synthesis and solubility determination, and provides a visual workflow for these procedures.

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on synthesis and purification protocols, a qualitative understanding of its solubility can be established.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Remarks |

| Methanol | Soluble | Used as a solvent for reaction and recrystallization. Some mono-substituted acyl hydrazides require concentration to isolate from methanol, implying good solubility.[1] |

| Ethanol (B145695) | Likely Soluble | Often used in the synthesis of hydrazides from esters.[2][3] |

| Water | Sparingly Soluble to Insoluble | The long alkyl chain of this compound suggests low aqueous solubility. |

| Diethyl Ether | Likely Sparingly Soluble | General solubility rules suggest that while the hydrazide group is polar, the C8 alkyl chain will limit solubility in highly nonpolar solvents. |

| Chloroform | Likely Soluble | The polarity of the hydrazide functional group should allow for solubility in moderately polar chlorinated solvents. |

| Toluene (B28343) | Likely Sparingly Soluble | The nonpolar nature of toluene would likely limit the dissolution of the polar hydrazide. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of substances. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate this compound. |

Experimental Protocols

Synthesis of this compound from Ethyl Octanoate (B1194180)

This protocol describes a common method for the synthesis of this compound via the hydrazinolysis of an ester.[2][3][4]

Materials:

-

Ethyl octanoate

-

Hydrazine (B178648) hydrate (B1144303) (80% solution)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine ethyl octanoate (1 molar equivalent) and hydrazine hydrate (1.2 to 1.5 molar equivalents).[4]

-

Add a minimal amount of absolute ethanol to ensure the reaction mixture is a clear solution.[3]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by recrystallization from methanol.[3]

Determination of Equilibrium Solubility

This protocol outlines a general method for determining the equilibrium solubility of a compound in a given solvent, which can be adapted for this compound.[5][6]

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or small flasks

-

Shaking incubator or magnetic stirrer at a controlled temperature (e.g., 25 °C)

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or other suitable analytical method for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the solid phase from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate technique.

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and solubility determination of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for determining this compound solubility.

Biological Context

While hydrazides and their derivatives, such as hydrazones, are known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticonvulsant properties, there is currently no specific, well-documented signaling pathway directly associated with this compound itself.[7][8][9][10] It is primarily utilized as a precursor for the synthesis of more complex, biologically active molecules. Further research is required to elucidate any intrinsic biological functions of this compound.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 4. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 9. hygeiajournal.com [hygeiajournal.com]

- 10. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Octanoic Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of octanoic hydrazide, a key intermediate in various synthetic pathways. The document outlines its core physicochemical properties, details the experimental protocols for their determination, and illustrates a common synthetic workflow.

Core Physicochemical Data

This compound, also known as caprylic hydrazide, is a white crystalline solid at room temperature. Its physical properties are critical for its handling, reaction setup, and purification in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 87-89 °C | Standard Pressure |

| Boiling Point | 301.8 °C | 760 mmHg |

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following sections detail standardized laboratory procedures for these measurements.

Protocol 1: Melting Point Determination via Capillary Method

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid phase. For pure crystalline compounds, this range is typically narrow. The capillary method is a common and reliable technique for this determination.[4][6][7]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample, finely powdered

-

Heating medium (e.g., silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6][8]

-

Apparatus Setup:

-

Mel-Temp: The capillary tube is placed into the designated slot in the heating block of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into the Thiele tube containing a heating oil, such that the oil level is above the sample.[7]

-

-

Heating and Observation: The apparatus is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is slowed to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Data Recording: Two temperatures are recorded to define the melting range:

-

Purity Assessment: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.[7]

Protocol 2: Boiling Point Determination by Microscale Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, the microscale capillary method is highly effective.[9][10][11]

Apparatus and Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (Thiele tube or aluminum block)

-

Liquid sample (this compound, melted)

Procedure:

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube.

-

Capillary Insertion: A capillary tube is placed inside the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath (like a Thiele tube). The setup should ensure that the sample is heated uniformly.[9][11]

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Boiling Point Identification: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip. At this point, the heat source is removed, and the apparatus is allowed to cool slowly.[9]

-

Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This signifies that the vapor pressure of the liquid equals the external atmospheric pressure.[9][11]

-

Pressure Correction: The recorded boiling point should be noted along with the ambient barometric pressure, as boiling point is pressure-dependent.

Synthetic Workflow Visualization

This compound is commonly synthesized from its corresponding carboxylic acid, octanoic acid, and hydrazine (B178648) hydrate. This reaction is a fundamental transformation in organic chemistry for producing hydrazide derivatives, which are precursors to many heterocyclic compounds.[1][12] The following diagram illustrates a generalized experimental workflow for this synthesis.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 4. davjalandhar.com [davjalandhar.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. researchgate.net [researchgate.net]

Navigating the Structural Landscape of Octanoic Hydrazide: A Technical Guide to its ¹H and ¹³C NMR Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of octanoic hydrazide. In the absence of a publicly available, fully assigned experimental spectrum, this guide presents a detailed analysis based on predicted ¹H and ¹³C NMR data, drawing from established chemical shift libraries and the analysis of structurally analogous compounds. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Spectral Data of this compound

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the octanoyl chain and the hydrazide functional group. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), multiplicities, and coupling constants (J) are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (H-8) | 0.88 | Triplet (t) | ~ 6.8 | 3H |

| -(CH₂)₅- (H-3 to H-7) | 1.28 | Multiplet (m) | - | 10H |

| -CH₂-C=O (H-2) | 2.15 | Triplet (t) | ~ 7.4 | 2H |

| -NH₂ | 4.10 | Broad Singlet (br s) | - | 2H |

| -NH- | 7.80 | Broad Singlet (br s) | - | 1H |

Note: The chemical shifts of the NH and NH₂ protons are highly dependent on the solvent, concentration, and temperature, and are expected to be exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data of this compound

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom in this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| C=O (C-1) | 175.0 |

| -CH₂-C=O (C-2) | 33.8 |

| -(CH₂)₅- (C-3 to C-7) | 22.6 - 31.7 |

| CH₃ (C-8) | 14.1 |

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. Actual parameters may need to be optimized based on the specific instrument and sample.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the labile NH and NH₂ protons.

-

Transfer the solution to a 5 mm NMR tube.

3.2. ¹H NMR Spectroscopy

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆ (or other appropriate deuterated solvent).

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: The residual solvent peak (e.g., DMSO at 2.50 ppm) or TMS (0 ppm).

3.3. ¹³C NMR Spectroscopy

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆ (or other appropriate deuterated solvent).

-

Temperature: 298 K.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: The solvent peak (e.g., DMSO-d₆ at 39.5 ppm) or TMS (0 ppm).

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignment and a typical workflow for NMR analysis.

Caption: Chemical structure of this compound with numbering.

Unveiling the Molecular Vibrations: An In-depth Technical Guide to FT-IR Spectrum Analysis of Octanoic Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of octanoic hydrazide, a key chemical intermediate in the synthesis of various pharmaceutical compounds and other bioactive molecules. A thorough understanding of its spectral features is paramount for reaction monitoring, quality control, and structural elucidation. This document outlines the characteristic vibrational frequencies, presents a detailed experimental protocol for acquiring the spectrum, and illustrates the underlying molecular structure and analytical workflow.

Core Principles of FT-IR Spectroscopy of Hydrazides

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

In this compound (CH₃(CH₂)₆CONHNH₂), the key functional groups that give rise to characteristic absorption bands in the mid-infrared region are the carbonyl group (C=O), the N-H bonds of the hydrazide moiety, and the C-H bonds of the octyl chain. The position, intensity, and shape of these absorption bands provide valuable structural information.

Characteristic FT-IR Absorption Bands of this compound

The FT-IR spectrum of this compound is characterized by several distinct absorption bands. The precise wavenumbers can vary slightly depending on the sample preparation (e.g., KBr pellet, Nujol mull) and the physical state of the sample.

| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | Observed Peak (cm⁻¹) |

| N-H | Asymmetric & Symmetric Stretching | 3400 - 3200 | ~3225 |

| C-H (Alkyl) | Asymmetric & Symmetric Stretching | 3000 - 2850 | Not specified in results |

| C=O (Amide I) | Stretching | 1680 - 1630 | ~1655 |

| N-H (Amide II) | Bending | 1650 - 1550 | Not specified in results |

| C-N | Stretching | 1450 - 1350 | Not specified in results |

Note: The observed peak values are based on available literature data[1]. The expected ranges are general values for hydrazides and amides.

The N-H stretching vibrations typically appear as one or two bands in the 3400-3200 cm⁻¹ region. In the solid state, hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. A key absorption for hydrazides is the amide I band, which is primarily due to the C=O stretching vibration and is observed in the region of 1680-1630 cm⁻¹. For this compound, this has been reported at approximately 1655 cm⁻¹[1]. The amide II band, resulting from N-H bending and C-N stretching vibrations, is also a characteristic feature.

Experimental Protocol for FT-IR Analysis

This section provides a generalized yet detailed methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet method.

3.1. Materials and Equipment

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Hydraulic press with pellet-forming die

-

Agate mortar and pestle

-

Infrared lamp

-

Analytical balance (accurate to 0.1 mg)

-

Spatula

-

This compound sample

-

FT-IR grade potassium bromide (KBr), desiccated

3.2. Procedure

-

Background Spectrum Acquisition:

-

Ensure the FT-IR spectrometer's sample compartment is empty.

-

Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum. This will be subtracted from the sample spectrum.

-

-

Sample Preparation (KBr Pellet Method):

-

Gently grind approximately 1-2 mg of the this compound sample in an agate mortar.

-

Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

-

Transfer the powder to the pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary baseline corrections or other spectral manipulations.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Visualizing the Process and Structure

To better understand the workflow and the molecule under investigation, the following diagrams have been generated.

Caption: Workflow for FT-IR analysis of this compound.

Caption: Key vibrational modes of this compound.

Conclusion

The FT-IR spectrum of this compound provides a wealth of information regarding its molecular structure. The characteristic absorption bands for the N-H, C=O, and C-H functional groups serve as reliable markers for its identification and characterization. By following a standardized experimental protocol, researchers can obtain high-quality, reproducible spectra, which are essential for ensuring the purity and identity of this important chemical intermediate in research and drug development.

References

Unveiling the Structural Landscape of Octanoic Hydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanoic hydrazide, a derivative of octanoic acid, belongs to the hydrazide class of organic compounds, which are noted for their wide-ranging biological activities and utility as synthetic intermediates. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, detailed protocols for its synthesis, and an exploration of the biological significance of the broader hydrazide and octanoic acid families. Despite extensive searches of scientific literature and crystallographic databases, a solved single-crystal structure of this compound is not publicly available. This document therefore collates the existing knowledge to serve as a foundational resource for researchers in medicinal chemistry and drug development, while also highlighting a key gap in the structural characterization of this compound.

Introduction

Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group (-C(=O)NHNH2). They serve as crucial building blocks in the synthesis of a variety of heterocyclic compounds and have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1] this compound, also known as caprylic hydrazide, is the hydrazide derivative of octanoic acid, a medium-chain fatty acid. The incorporation of the octanoyl moiety can influence the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

This guide aims to provide a detailed summary of the known properties and synthesis of this compound. In the absence of a determined crystal structure, this document presents the available data to facilitate future research, including potential crystallographic studies.

Physicochemical Properties of this compound

While a definitive crystal structure is not available, a range of physicochemical properties for this compound has been reported. These data are essential for its handling, formulation, and in silico modeling.

| Property | Value | Reference |

| Molecular Formula | C8H18N2O | [2][3][4][5] |

| Molecular Weight | 158.24 g/mol | [2][3][4][5] |

| CAS Number | 6304-39-8 | [2][3][4][5] |

| Appearance | White flake crystal or powder | [2][4] |

| Melting Point | 87-89 °C | [2][3][4] |

| Boiling Point (Predicted) | 301.8 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 0.929 g/cm³ | [2][4] |

| Solubility | Soluble in Methanol | [2][4] |

| LogP (Predicted) | 2.428 | [2] |

| Hydrogen Bond Donor Count | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Rotatable Bond Count | 6 | [2][3] |

Experimental Protocols: Synthesis of Hydrazides

The synthesis of hydrazides is typically achieved through the hydrazinolysis of esters. The following is a general experimental protocol that can be adapted for the synthesis of this compound from an ester of octanoic acid (e.g., ethyl octanoate). A high-yield method has been described in the patent literature.[6]

3.1. General Procedure for the Synthesis of this compound

Materials:

-

Ethyl octanoate (B1194180) (or other suitable octanoic acid ester)

-

Hydrazine (B178648) hydrate (B1144303) (N2H4·H2O)

-

Ethanol (or other suitable solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add the octanoic acid ester and the chosen solvent.

-

Add hydrazine hydrate to the mixture. The molar ratio of ester to hydrazine hydrate can be optimized, with ratios of 1:1 to 1:1.5 often being effective.[6]

-

Heat the reaction mixture to reflux and maintain for a period of 0.5 to 2 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the solvent and any excess hydrazine hydrate can be removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure hydrazide.

3.2. Example of a High-Yield Synthesis of a Hydrazide

A patented method describes the preparation of hydrazides with yields exceeding 90%.[6] This method involves heating the ester and hydrazine hydrate under reflux, followed by reactive fractionation or reactive distillation to remove the alcohol byproduct and water, driving the reaction to completion. The final product is then obtained by distillation under reduced pressure.[6]

Biological Significance and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the biological activities of the broader hydrazide class and the parent molecule, octanoic acid, provide insights into its potential pharmacological relevance.

4.1. Biological Activities of Hydrazides

Hydrazide and their derivatives, hydrazones, are known to possess a wide spectrum of biological activities, including:

-

Antimicrobial: Effective against various bacterial and fungal strains.[7][8]

-

Anti-inflammatory: Some hydrazide-hydrazones have shown potent anti-inflammatory effects.[1]

-

Antitubercular: Isoniazid, a hydrazide, is a cornerstone drug in the treatment of tuberculosis.[1][8]

-

Anticancer: Various hydrazide derivatives have been investigated for their antitumor properties.[1]

-

Antiviral: Certain hydrazides have demonstrated activity against a range of viruses.[1]

4.2. Octanoic Acid and Cellular Signaling

Octanoic acid, as a medium-chain fatty acid, is known to influence cellular metabolism and signaling. Studies have shown that octanoic acid can:

-

Impact the Akt-mTOR Axis: This pathway is central to cell growth, proliferation, and metabolism. Octanoic acid has been shown to promote the phosphorylation of proteins within this axis in hepatocytes.

-

Modulate Mitochondrial Biogenesis: Octanoic acid-enriched diets have been found to improve endurance capacity in mice by activating the AMPK-PGC1α-TFAM pathway, leading to an increase in mitochondria.[9]

-

Exhibit Antimicrobial Properties: Octanoic acid itself has demonstrated broad-spectrum antimicrobial activity and can inhibit biofilm formation.[10][11]

The combination of a hydrazide moiety with an octanoyl chain in this compound suggests that it could be a promising scaffold for the development of novel therapeutic agents with a unique pharmacological profile.

Visualizing Synthetic and Logical Workflows

5.1. General Workflow for Hydrazide Synthesis

The synthesis of hydrazides from esters is a fundamental transformation in organic chemistry. The following diagram illustrates the general workflow.

Conclusion

This compound remains a compound of interest due to the established biological activities of the hydrazide functional group and the metabolic relevance of octanoic acid. While this guide provides a thorough compilation of its known physicochemical properties and a general synthesis protocol, the absence of a determined crystal structure is a significant knowledge gap. The elucidation of its three-dimensional structure through single-crystal X-ray diffraction would be invaluable for structure-based drug design and a deeper understanding of its chemical reactivity and intermolecular interactions. Future research efforts should be directed towards the crystallization of this compound to fully characterize this promising chemical entity.

References

- 1. WO2016016852A1 - Process for the purification of canagliflozin - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Butanamine, N-butyl-N-nitroso- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. N-Nitrosodibutylamine-d9 | C8H18N2O | CID 168007118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. Cambridge Structural Database | re3data.org [re3data.org]

An In-depth Technical Guide to Octanoic Hydrazide: Synonyms, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction